

Benchmarking CTP Disodium Salt Purity: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Cytidine-5'-triphosphate disodium	
Cat. No.:	B15588282	Get Quote

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Cytidine-5'-triphosphate (CTP) disodium salt is a critical nucleotide involved in numerous biological processes, including RNA synthesis, cellular metabolism, and signal transduction. Given its central role, variations in purity can have significant downstream effects. This guide provides an objective comparison of CTP disodium salt purity from various commercial sources, supported by a detailed High-Performance Liquid Chromatography (HPLC) analytical method for independent verification.

Comparative Purity Analysis of Commercial CTP Disodium Salt

The purity of CTP disodium salt from several major suppliers was assessed based on publicly available specifications. The primary analytical method cited for purity determination is HPLC, a robust technique for separating and quantifying the target compound and any related impurities. The most common impurities in CTP preparations are its hydrolysis products: cytidine-5'-diphosphate (CDP) and cytidine-5'-monophosphate (CMP).



Supplier	Product Number	Stated Purity (by HPLC)	Potential Impurities Noted
Supplier A	C1506	≥95%	Not specified
Supplier B	30320-100MG	≥90.0%	Water (≤12%)
Supplier C	CTP-001	min 95%	Not specified
Supplier D	M19982	98%	Not specified
Supplier E	ab146603	>98%	Not specified

Note: The data presented in this table is based on information available from supplier websites and certificates of analysis. For the most accurate and lot-specific information, users should consult the documentation provided with their purchased product.

Experimental Protocol: HPLC Purity Analysis of CTP Disodium Salt

To enable researchers to independently verify the purity of their CTP disodium salt, a detailed ion-pair reversed-phase HPLC method is provided below. This method is designed to separate CTP from its potential impurities, CDP and CMP.

- 1. Instrumentation and Columns:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- 2. Reagents and Mobile Phase Preparation:
- Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0
- Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate with 4 mM Tetrabutylammonium Hydrogen Sulphate and 20% Methanol, pH 6.0
- Sample Diluent: Deionized water



3. Chromatographic Conditions:

• Flow Rate: 1.0 mL/min

• Detection Wavelength: 272 nm

• Injection Volume: 10 μL

• Column Temperature: Ambient

• Gradient Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	100	0
5	100	0
20	0	100
25	0	100
30	100	0

| 35 | 100 | 0 |

4. Sample Preparation:

- Accurately weigh and dissolve the CTP disodium salt in deionized water to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 μm syringe filter before injection.

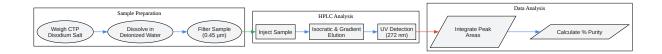
5. Data Analysis:

- Identify the peaks corresponding to CMP, CDP, and CTP based on their retention times (CTP will have the longest retention time).
- Calculate the purity of the CTP disodium salt by determining the area percentage of the CTP peak relative to the total area of all peaks in the chromatogram.



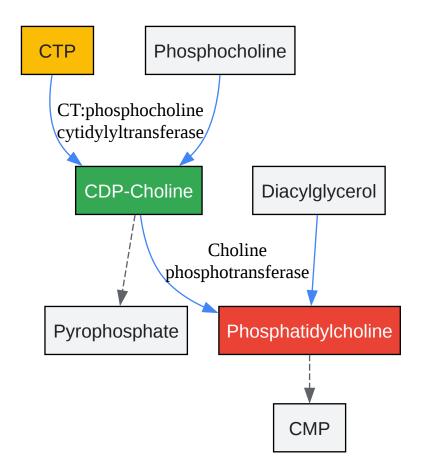
Visualizing the Experimental Workflow and a CTP-Dependent Pathway

To further clarify the experimental process and the biological relevance of CTP, the following diagrams are provided.



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Caption: Experimental workflow for CTP disodium salt purity analysis by HPLC.





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Caption: Simplified pathway of phosphatidylcholine synthesis involving CTP.

Conclusion

The purity of CTP disodium salt is a critical factor for reliable and reproducible research in various life science disciplines. While most commercial suppliers provide CTP with a purity of 95% or higher, the presence of impurities such as CDP and CMP can vary between lots and suppliers. The provided HPLC method offers a robust framework for researchers to independently assess the purity of their CTP disodium salt, ensuring the integrity of their experimental outcomes. By understanding and controlling for reagent purity, the scientific community can enhance the quality and validity of its collective research.

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